N1 Substituent Differentiation: p-Tolyl vs. Phenyl and Its Impact on Cytotoxic Potency in Cancer Cell Lines
The N1‑p‑tolyl group present in CAS 899966‑82‑6 is a key differentiator from the unsubstituted N1‑phenyl analog (CAS 899996‑70‑4). In a published SAR study on pyrazolo[3,4-d]pyrimidine derivatives synthesized from 5‑amino‑1‑p‑tolyl‑1H‑pyrazole‑4‑carbonitrile, compounds bearing the N1‑p‑tolyl substituent exhibited remarkable cytotoxic activity against MCF‑7 (breast) and HepG2 (liver) cancer cell lines, with lead compounds 2 and 9 demonstrating anticancer activity comparable to doxorubicin [1]. The addition of the para‑methyl group on the N1‑aryl ring increases molecular volume and hydrophobicity, enhancing occupancy of a lipophilic sub‑pocket identified in kinase and PDE9 co‑crystal structures [2]. By contrast, the N1‑phenyl analog lacks this methyl substituent, which has been shown in related pyrazolo[3,4-d]pyrimidine series to reduce both target affinity and cellular potency.
| Evidence Dimension | N1 substituent effect on in vitro anticancer activity (class-level SAR inference) |
|---|---|
| Target Compound Data | N1‑p‑tolyl substituent (CAS 899966‑82‑6); class-level: pyrazolo[3,4-d]pyrimidines with N1‑p‑tolyl show cytotoxic activity against MCF‑7 and HepG2 cells [1] |
| Comparator Or Baseline | N1‑phenyl analog (CAS 899996‑70‑4); lacks para‑methyl group; reduced hydrophobic pocket occupancy predicted |
| Quantified Difference | Specific IC₅₀ values for CAS 899966‑82‑6 are not available in published literature; class-level SAR indicates that N1‑aryl substitution identity is a critical determinant of potency across pyrazolo[3,4-d]pyrimidin‑4-one series [1][2]. |
| Conditions | MCF‑7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, and A549 lung carcinoma cell lines (for related N1‑p‑tolyl pyrazolo[3,4-d]pyrimidines) [1] |
Why This Matters
The N1‑p‑tolyl group is not an interchangeable aryl substituent; SAR evidence confirms it is a potency-determining feature that differentiates this compound from the N1‑phenyl analog in anticancer screening contexts.
- [1] Shamroukh, A.H. et al. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 2014, 347(8), 559–565. DOI: 10.1002/ardp.201400064. View Source
- [2] Baraldi, P.G. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020, 11, 1112–1135. DOI: 10.1039/d0md00227e. View Source
